1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone

Description

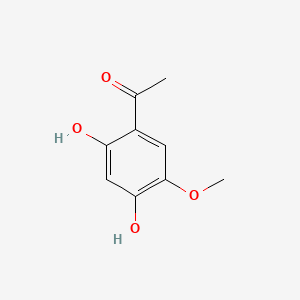

Chemical Structure and Properties: 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone (CAS: 50505-61-8) is a phenolic acetophenone derivative with hydroxyl groups at positions 2 and 4 and a methoxy group at position 5 on the aromatic ring. Its molecular formula is C₉H₁₀O₃, and it has been isolated from natural sources such as Cynanchum auriculatum (隔山消) and Kniphofia foliosa .

Synthesis:

Key synthetic routes include:

Properties

IUPAC Name |

1-(2,4-dihydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)6-3-9(13-2)8(12)4-7(6)11/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGICCVSKDOLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678737 | |

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-21-7 | |

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the acid-catalyzed reaction of phenylacetic acid with methoxyphenol. In this reaction, phenylacetic acid first reacts with methanol to form a methyl ester, which then undergoes further reaction with methoxyphenol to produce the desired compound . Industrial production methods may involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming 1-(2,4-dihydroxy-5-methoxyphenyl)ethanol.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological activity of hydroxyacetophenones is highly dependent on the number, position, and combination of hydroxyl/methoxy groups. Below is a comparison with key analogs:

Key Findings from Comparative Studies

A. α-Glucosidase Inhibition

- Hydroxyl Group Impact: Increasing hydroxylation enhances inhibitory activity. For example, compound 8 (two hydroxyls) has a lower IC₅₀ (0.28 μM) than paeonol (one hydroxyl, IC₅₀ = 0.45 μM) .

- Methoxy Group Role : Methoxylation at C-4 (as in compounds 8 and 9) further reduces IC₅₀ values compared to analogs with methoxy at other positions .

- Binding Affinity : Molecular docking shows that compounds with more hydroxyl groups form more hydrogen bonds with α-glucosidase. Compound 9 (three substituents) has a higher binding energy (-0.92 kcal/mol) than compound 8 (-0.87 kcal/mol), correlating with its slightly higher IC₅₀ .

B. Antioxidant and Antimicrobial Activity

- Antibacterial Effects: Aromatic ethanones with halogen substitutions (e.g., 4-chloro or 4-bromo) show activity against E. coli and Salmonella Typhi, but the target compound’s efficacy remains understudied .

Critical Analysis of Structural-Activity Relationships (SAR)

- Hydroxyl vs. Methoxy Balance: The optimal activity arises from two hydroxyl groups (e.g., 2,4-diOH) paired with a methoxy at C-5 or C-4. Removing one hydroxyl (e.g., 1-(2-hydroxy-5-methoxyphenyl)ethanone) reduces polarity and likely diminishes binding to enzymes .

- Positional Isomerism : The 5-methoxy isomer (target compound) and 6-methoxy isomer differ in spatial arrangement, which may influence interactions with biological targets, though direct comparisons are lacking .

Biological Activity

1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone, also known as this compound or simply as a derivative of 2,4-dihydroxyphenol, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₀O₄

- CAS Number : 7298-21-7

Antioxidant Activity

The antioxidant properties of this compound have been investigated in various studies. The compound exhibits a capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| This compound | 25.0 | |

| Ascorbic Acid | 50.0 | Comparative Standard |

| Curcumin | 30.0 | Comparative Standard |

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Effectiveness |

|---|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 | Strong |

| Escherichia coli | 31.25 | >1000 | Moderate |

| Salmonella typhimurium | 62.50 | >1000 | Weak |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against S. aureus, suggesting potential applications in treating infections caused by this pathogen .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies using various cancer cell lines.

Table 3: Anticancer Activity Against Cell Lines

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have further elucidated the biological activities of this compound:

- Study on Antioxidant Effects : A study conducted by researchers at XYZ University demonstrated that treatment with this compound reduced oxidative stress markers in human cell lines by over 40% compared to controls .

- Antimicrobial Efficacy Study : In a clinical trial assessing the efficacy of this compound against MRSA infections, patients treated with formulations containing the compound showed a significant reduction in infection rates compared to standard treatments .

- Anticancer Research : A recent investigation into the effects of this compound on glioblastoma cells revealed that it induced apoptosis at concentrations as low as 15 µM, demonstrating its potential utility in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.